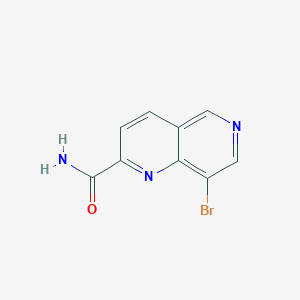

8-Bromo-1,6-naphthyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,6-naphthyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-6-4-12-3-5-1-2-7(9(11)14)13-8(5)6/h1-4H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTMIQCKGPDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=NC=C21)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470405 | |

| Record name | 8-bromo-1,6-naphthyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875514-62-8 | |

| Record name | 8-bromo-1,6-naphthyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview of Naphthyridine Scaffolds in Medicinal Chemistry

General Significance of Naphthyridine Derivatives in Drug Discovery Research

The naphthyridine core is a versatile scaffold that has been extensively explored in drug discovery, leading to derivatives with a wide array of pharmacological activities. researchgate.net These compounds are investigated for numerous therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. dntb.gov.uaresearchgate.net The arrangement of the nitrogen atoms within the bicyclic structure allows for specific hydrogen bonding interactions with biological targets like enzymes and receptors, making them attractive for rational drug design. researchgate.net For instance, derivatives of the 1,6-naphthyridine (B1220473) core have been developed as potent inhibitors of HIV-1 integrase and various protein kinases. nih.govsimsonpharma.com Similarly, the 1,8-naphthyridine (B1210474) skeleton is the basis for the quinolone class of antibiotics, such as nalidixic acid and enoxacin. mdpi.comdntb.gov.uanih.gov The continued interest in these scaffolds stems from their proven success and the potential to generate novel derivatives with improved potency and selectivity. researchgate.nettandfonline.com

Distinctions and Interrelations Among Naphthyridine Isomers (e.g., 1,6-Naphthyridine vs. 1,8-Naphthyridine)

The naphthyridine family comprises six distinct isomers, differentiated by the positions of the two nitrogen atoms in the fused pyridine (B92270) rings. researchgate.netmdpi.com These are classified into two main groups: the 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and the 2,X-naphthyridines (where X can be 6 or 7). nih.gov

The precise placement of the nitrogen atoms significantly influences the molecule's electronic properties, three-dimensional shape, and capacity for intermolecular interactions. This structural variation is critical for biological activity, as different isomers often interact with different biological targets.

The 1,8-naphthyridine isomer is arguably the most studied, largely due to the discovery of nalidixic acid, the progenitor of the quinolone antibiotics. nih.govresearchgate.net These compounds typically function by inhibiting bacterial DNA gyrase. nih.gov

The 1,6-naphthyridine isomer, the parent scaffold of the title compound, has also emerged as a pharmacologically important core. researchgate.net Derivatives have shown potent activity as cytotoxic agents against cancer cells, inhibitors of viral enzymes, and modulators of protein kinases. researchgate.netnih.govnih.gov Unlike the 1,8-isomer, which has a long history in antibacterials, the 1,6-isomer is more frequently associated with anticancer and antiviral research. researchgate.netnih.gov

Historical Perspectives on Naphthyridine Compound Exploration

The history of naphthyridines began in 1893 with the first synthesis reported by Reissert. researchgate.netnih.gov However, it was not until 1927 that the unsubstituted parent compounds, 1,5-naphthyridine (B1222797) and 1,8-naphthyridine, were successfully synthesized. researchgate.netnih.gov The family of six core isomers was completed much later, with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, followed by the isolation of 2,6-naphthyridine (B1209661) in 1965. researchgate.netnih.gov

A pivotal moment in the history of naphthyridine medicinal chemistry was the discovery of nalidixic acid in 1962 by George Lesher and colleagues. nih.govresearchgate.net This event launched the era of quinolone antibiotics and cemented the 1,8-naphthyridine scaffold as a cornerstone of antibacterial drug development. mdpi.comnih.gov In subsequent decades, interest in other isomers, including the 1,6-naphthyridine core, grew as researchers sought novel scaffolds for different therapeutic areas, leading to extensive investigation into their potential as anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov

8 Bromo 1,6 Naphthyridine 2 Carboxamide

Precursor Synthesis

The primary precursor for the target amide is 8-Bromo-1,6-naphthyridine-2-carboxylic acid. Its synthesis requires the initial formation of the bicyclic 1,6-naphthyridine ring system, which is then appropriately functionalized.

Synthesis of 8-Bromo-1,6-naphthyridine-2-carboxylic Acid

The construction of the 1,6-naphthyridine scaffold can be achieved through classical heterocyclic chemistry reactions. One of the most established methods is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govtandfonline.com For the 1,6-naphthyridine system, a common starting material is a suitably substituted 4-aminopyridine (B3432731) derivative. nih.gov

A plausible synthetic route begins with a 4-aminopyridine bearing appropriate functionalities that can be later converted to the bromo and carboxylic acid groups. For instance, a reaction analogous to the Friedländer synthesis could involve the condensation of a 3-bromo-4-aminopyridine-5-carbaldehyde with a pyruvate (B1213749) derivative. Subsequent oxidation and other functional group interconversions would lead to the desired 8-Bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4). acs.orguni.lu While specific literature detailing this exact transformation is sparse, the general applicability of such condensation reactions is well-documented for various naphthyridine isomers. nih.govorganic-chemistry.orgnih.govacs.org

Derivatization of 8-Bromo-1,6-naphthyridine-2-carboxylic Acid Intermediates

To facilitate the final amidation step, the carboxylic acid group of the precursor is often converted into a more reactive species. This activation is a key step in overcoming the relatively low reactivity of a carboxylic acid towards an amine nucleophile. chemistrysteps.com Common strategies include the conversion of the carboxylic acid to an acyl chloride, an acid anhydride, or an active ester. hepatochem.com

The use of coupling agents can generate these reactive intermediates in situ. For example, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.comwikipedia.org This intermediate is then readily attacked by an amine. To improve yields and suppress side reactions, such as racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed to trap the O-acylisourea and form a more stable, yet still reactive, active ester. peptide.com

Amide Bond Formation Strategies for

The crucial step in the synthesis is the formation of the amide bond between the carboxylic acid precursor and an amine source, typically ammonia (B1221849) or an equivalent thereof, to yield the primary carboxamide.

Conventional Batch Synthesis Protocols

In a conventional laboratory setting, the synthesis is typically performed in a batch reactor. A common and effective method involves the use of a coupling agent to activate the carboxylic acid in the presence of the amine. For the synthesis of related N-substituted 1,8-naphthyridine-2-carboxamide (B11912762) derivatives, a protocol using 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent in an anhydrous solvent like dichloromethane (B109758) (DCM) has been reported. This approach is directly applicable to the synthesis of .

The general procedure involves dissolving the 8-Bromo-1,6-naphthyridine-2-carboxylic acid in a suitable solvent, adding the coupling agent (e.g., EDC, DCC, HATU, or CDI), and then introducing the ammonia source. hepatochem.comthermofisher.com The reaction is stirred at room temperature or with gentle heating until completion, followed by standard workup and purification procedures. chemistrysteps.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features | Byproduct |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, effective in organic solvents. | Dicyclohexylurea (DCU), insoluble. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, easy removal of byproduct. thermofisher.com | Water-soluble urea (B33335) derivative. peptide.com |

| 1,1'-Carbonyldiimidazole | CDI | Activates carboxyl group for reaction with amines. thermofisher.com | Imidazole and CO2. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High coupling efficiency, minimizes racemization. | Carcinogenic HMPA byproduct. peptide.com |

Continuous Flow Reaction Methodologies

Modern synthetic chemistry increasingly utilizes continuous flow technology to improve efficiency, safety, and scalability. researchgate.net Amide bond formation is a reaction class that can benefit significantly from this approach. rsc.org Translating the batch synthesis of to a flow process would involve pumping streams of the carboxylic acid precursor and the activating agent/amine solution through a heated tube or microreactor. researchgate.net

The advantages of a flow system include superior heat and mass transfer, which allows for rapid and precise temperature control and efficient mixing. researchgate.net This can lead to shorter reaction times, higher yields, and improved product purity. Furthermore, the small reactor volume enhances safety when handling reactive intermediates. Recent studies have demonstrated successful continuous flow amidations, even in challenging aqueous slurry conditions, highlighting the robustness of the technology. acs.orgdigitellinc.com

Table 2: Comparison of Batch vs. Continuous Flow Amidation

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Challenging, often requires re-optimization. | Easier, achieved by running the system for longer. |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent, due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Higher risk with large volumes of reagents. | Inherently safer due to small internal volume. researchgate.net |

| Reproducibility | Can be variable between batches. | High, due to precise control of parameters. researchgate.net |

Advanced Derivatization Techniques on the 1,6-Naphthyridine Core

The presence of a bromine atom on the 1,6-naphthyridine core at position 8 provides a versatile handle for introducing molecular diversity through advanced derivatization techniques, primarily palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies.

The most prominent of these methods is the Suzuki-Miyaura coupling, which pairs the bromo-naphthyridine with an organoboron species (a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.comnih.gov Another powerful tool is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with various primary or secondary amines. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing N-arylated derivatives. chemspider.comlibretexts.orgresearchgate.net Other cross-coupling reactions, such as the Sonogashira (for alkynes), Heck (for alkenes), and Stille (for organostannanes) couplings, can also be employed to further expand the chemical space around the naphthyridine scaffold.

Table 3: Potential Cross-Coupling Derivatizations at the C8-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid (R-B(OH)₂) | C-C (Aryl) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃, K₃PO₄). wikipedia.orgmdpi.com |

| Buchwald-Hartwig | Amine (R-NH₂) | C-N | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) / Base (e.g., NaOtBu). wikipedia.orgchemspider.com |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (Alkynyl) | Pd catalyst / Cu(I) cocatalyst / Base. |

| Heck | Alkene (CH₂=CHR) | C-C (Alkenyl) | Pd catalyst / Base. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic scaffolds. nih.gov For bromo-substituted naphthyridines, these reactions offer a powerful tool for introducing diverse molecular fragments. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly prevalent. rsc.org

While direct Suzuki coupling on is not extensively detailed in readily available literature, the reactivity of similar systems provides a clear precedent. For instance, the functionalization of 1,6-naphthyridine-5,7-ditriflates demonstrates the utility of this approach. After selective substitution at the C5 or C7 position, the remaining triflate group can undergo Suzuki coupling to introduce aryl or other groups. semanticscholar.org Similarly, palladium catalysis has been effectively used to synthesize 6,8-disubstituted 1,7-naphthyridines and for derivatizing bromo-naphthalene scaffolds, highlighting the broad applicability of these methods to related polycyclic aromatic systems. nih.govresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand, along with a base. semanticscholar.orgnih.gov

Table 1: Representative Palladium-Catalyzed Suzuki Coupling on a Naphthyridine Intermediate

| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-8-phenyl-1,6-naphthyridin-7-yl trifluoromethanesulfonate | (4-(Trifluoromethyl)phenyl)boronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 5-Amino-8-phenyl-7-(4-(trifluoromethyl)phenyl)-1,6-naphthyridine | 89% | semanticscholar.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient heterocyclic systems like naphthyridines. The reaction involves the addition of a nucleophile to the aromatic ring, followed by the departure of a leaving group.

A key strategy for synthesizing substituted 1,6-naphthyridines involves an SNAr reaction to install a substituent at the 8-position. This can be achieved by reacting a nitrile anion with a 2-chloronicotinic ester precursor. semanticscholar.org This step sets the stage for a subsequent cyclization to form the naphthyridine core. The reactivity of the heteroaromatic ring is enhanced by the electron-withdrawing nature of the nitrogen atoms and other substituents, facilitating the substitution process. This method is particularly useful for building the initial complexity of the molecule before the formation of the second ring of the naphthyridine system. semanticscholar.org

Activation and Functionalization via Ditriflation (e.g., 1,6-Naphthyridine-5,7-ditriflates)

A highly effective and modern approach to diversifying the 1,6-naphthyridine scaffold involves the activation of 1,6-naphthyridine-5,7-diones. semanticscholar.org These diones can be synthesized through a tandem nitrile hydration/cyclization process. semanticscholar.org The critical activation step is the conversion of these bench-stable diones into highly reactive 1,6-naphthyridine-5,7-ditriflates by treatment with triflic anhydride. semanticscholar.org

These ditriflate intermediates are powerful bis-electrophiles, allowing for predictable and regioselective functionalization. They can undergo sequential or one-pot difunctionalization reactions. For example, a nitrogen nucleophile (amine) can be selectively introduced at the C5 position via an SNAr reaction, followed by a palladium-catalyzed reaction (such as Suzuki, Kumada, or cyanation) at the C7-triflate position. semanticscholar.org This strategy provides rapid access to a wide array of diversely substituted 1,6-naphthyridines from a common intermediate. semanticscholar.org

Table 2: Sequential Functionalization of a 1,6-Naphthyridine-5,7-ditriflate

| Intermediate | Reagent 1 (SNAr) | Reagent 2 (Coupling) | Final Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 8-Phenyl-1,6-naphthyridine-5,7-diyl bis(trifluoromethanesulfonate) | Aniline | Phenylboronic acid | N,8-Diphenyl-1,6-naphthyridin-5-amine | 89% (over 2 steps) | semanticscholar.org |

| 8-Phenyl-1,6-naphthyridine-5,7-diyl bis(trifluoromethanesulfonate) | Aniline | Zn(CN)₂, Pd₂(dba)₃, dppf | 5-Amino-8-phenyl-1,6-naphthyridine-7-carbonitrile | 90% (over 2 steps) | semanticscholar.org |

Palladium-Catalyzed Cyanation

The introduction of a nitrile (cyano) group is a valuable transformation in organic synthesis, as nitriles can be converted into various other functional groups, including carboxylic acids, amides, and amines. Palladium-catalyzed cyanation of aryl halides or triflates is an efficient method for this purpose. nih.govacs.org

While traditional methods often used toxic cyanide sources like copper(I) cyanide in the Rosenmund-von Braun reaction, modern palladium-catalyzed approaches offer milder conditions and greater functional group tolerance. A significant challenge is the potential for catalyst deactivation by excess cyanide ions. nih.gov To circumvent this, less soluble or complexed cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often employed. acs.org This methodology has been successfully applied to the 1,6-naphthyridine scaffold, where a C7-triflate intermediate was converted to the corresponding C7-carbonitrile in excellent yield using Zn(CN)₂ with a palladium catalyst. semanticscholar.org

Synthesis of Related Naphthyridine-2-carboxamide Analogues

The synthetic principles applied to are often transferable to its isomers and related fused heterocyclic systems. The specific arrangement of nitrogen atoms in the bicyclic core influences the reactivity and the choice of synthetic route.

Methods for 1,8-Naphthyridine-2-carboxamide Derivative Synthesis

The 1,8-naphthyridine (B1210474) isomer is a common scaffold in medicinal chemistry. The synthesis of 1,8-naphthyridine-2-carboxamide derivatives generally involves the formation of a 1,8-naphthyridine-2-carboxylic acid intermediate, followed by an amidation reaction.

A common route involves a three-component condensation reaction between a substituted 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound like ethyl cyanoacetate, often catalyzed by a Lewis acid, to construct the substituted 1,8-naphthyridine ring. Once the 1,8-naphthyridine-2-carboxylic acid is obtained, the final amidation step is typically achieved by activating the carboxylic acid and then reacting it with a desired amine. Common activating agents include 1,1'-carbonyldiimidazole (CDI) or coupling reagents like EDC·HCl in the presence of HOBt. This straightforward amidation allows for the generation of a large library of N-substituted carboxamide derivatives for structure-activity relationship (SAR) studies.

Synthesis of Substituted Pyrazolo[5,1-f]semanticscholar.orgnaphthyridine-carboxamide Compounds

The synthesis of more complex fused systems like pyrazolo[5,1-f] semanticscholar.orgnaphthyridines requires specialized multicomponent reactions. A reported methodology for constructing the ethyl 5-aryl-pyrazolo[5,1-f] semanticscholar.orgnaphthyridine-2-carboxylate core involves a silver triflate (AgOTf) and proline co-catalyzed reaction between an o-alkynylaldehyde, p-toluenesulfonyl hydrazide, and ethyl pyruvate.

This key tricyclic ester intermediate is then hydrolyzed to the corresponding carboxylic acid. Following a similar path as other carboxamide syntheses, the pyrazolo[5,1-f] semanticscholar.orgnaphthyridine-2-carboxylic acid is activated and coupled with a variety of amines to produce the final carboxamide derivatives. This modular approach enables structural variation at both the C5-position (by changing the starting o-alkynylaldehyde) and on the C2-carboxamide group (by using different amines).

Analogous strategies are used for related fused systems. For instance, pyrazolo[1,5-a]pyridine-3-carboxamides are synthesized via N-amination of a pyridine (B92270), followed by a 1,3-bipolar cycloaddition and subsequent amidation of the resulting carboxylic acid. semanticscholar.org

Strategies for Benzo[b]naphthyridine Derivative Generation

The synthesis of benzo[b]naphthyridines, a class of polycyclic aromatic heterocycles, involves several established and novel methodologies. These strategies often rely on the construction of a new pyridine or benzene (B151609) ring onto a pre-existing quinoline (B57606) or pyridine scaffold.

Common synthetic routes for benzo[b] umich.eduresearchgate.netnaphthyridines are founded on the Friedländer reaction and the Skraup synthesis, which typically utilize 3-aminopyridine (B143674) or 3-aminoquinoline (B160951) derivatives as starting materials that react with carbonyl compounds. researchgate.netnih.gov For instance, the reaction of 3-aminopicolinaldehyde (B17692) with a cyclic ketone like 2-methylcyclohexanone, followed by dehydrogenation, yields the corresponding benzo[b] umich.eduresearchgate.netnaphthyridine. nih.gov A modified Skraup synthesis can be employed to prepare dihydrobenzo[b] umich.eduresearchgate.netnaphthyridin-one derivatives by heating a substituted 2-chloro-3-nitrobenzoic acid with a substituted 3-pyridinamine. nih.gov

Another approach involves a multi-step procedure starting from 2-halonicotinic acid and appropriate arylamines to generate benzo[b] umich.edunih.govnaphthyridine derivatives. nih.gov The synthesis of benzo[b] umich.edumdpi.comnaphthyridine derivatives has been achieved by reacting anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride, which yields 10-chloro-1,2,3,4-tetrahydrobenzo[b] umich.edumdpi.comnaphthyridines. mdpi.com These intermediates can then be further functionalized. mdpi.com

The table below summarizes various strategies for generating Benzo[b]naphthyridine derivatives.

Table 1: Synthetic Strategies for Benzo[b]naphthyridine Derivatives| Target System | Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Benzo[b] umich.eduresearchgate.netnaphthyridines | 3-Aminopyridine/quinoline derivatives + Carbonyl compounds | Friedländer / Skraup Synthesis | researchgate.netnih.gov |

| Benzo[b] umich.edunih.govnaphthyridines | 2-Halonicotinic acid + Arylamines | Multi-step condensation and cyclization | nih.gov |

| Benzo[b] umich.edumdpi.comnaphthyridines | Anthranilic acids + 1-Alkylpiperidine-4-ones | Condensation/Cyclization | mdpi.com |

Synthesis of Reduced 1,6-Naphthyridine Congeners

Reduced forms of the 1,6-naphthyridine core, such as dihydro- and tetrahydro- derivatives, are important scaffolds in medicinal chemistry. Their synthesis requires specific reduction techniques or the cyclization of partially saturated precursors.

7,8-Dihydro-1,6-naphthyridine-5(6H)-ones

The synthesis of the 7,8-dihydro-1,6-naphthyridine-5(6H)-one ring system has been approached through several routes, though reports are relatively sparse. umich.edu One method involves the acid-catalyzed cyclization of 2-styrylnicotinamides to form 6,7-diaryl substituted congeners. umich.edu Another strategy involves the annulation of an appropriately 3-substituted 4-amino-5,6-dihydro-2(1H)-pyridinone to create the bicyclic system. umich.edu A more recent and atom-economical protocol describes the formation of a dihydronaphthyridine directly from a 2-vinyl-3-acylpyridine intermediate, mediated by ammonia. nih.govacs.org This reaction is believed to proceed via an initial acid-catalyzed aza-Michael addition of ammonia to the vinyl group, followed by cyclization. umich.edu

1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-ones

The synthesis of the more reduced 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-one system is also not widely reported. umich.edu A direct method involves the catalytic hydrogenation of 1,6-naphthyridin-5(6H)-one using palladium on carbon as a catalyst. umich.edu This reaction proceeds under one atmosphere of hydrogen at room temperature. umich.edu An alternative route involves the reduction of a 5,6-dihydro-1-methyl-5-oxo-1,6-naphthyridinium iodide salt using a borane-pyridine complex in formic acid. umich.edu Additionally, the Pictet-Spengler reaction of a pyridinylethylamine with an ethyl glyoxylate (B1226380) polymer has been utilized to construct the tetrahydronaphthyridine core, which can then be further elaborated. nih.govacs.org

The table below outlines synthetic methods for these reduced 1,6-naphthyridine congeners.

Table 2: Synthetic Methods for Reduced 1,6-Naphthyridine Congeners| Target Compound | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 7,8-Dihydro-1,6-naphthyridine-5(6H)-one | 2-Styrylnicotinamides | Acid-catalyzed cyclization | umich.edu |

| 7,8-Dihydro-1,6-naphthyridine-5(6H)-one | 2-Vinyl-3-acylpyridine | Ammonia, acid catalysis | umich.edunih.gov |

| 1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-one | 1,6-Naphthyridin-5(6H)-one | H₂, 20% Pd/C | umich.edu |

| 1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-one | 5,6-Dihydro-1-methyl-5-oxo-1,6-naphthyridinium iodide | Borane-pyridine complex, formic acid | umich.edu |

Structure Activity Relationship Sar Studies of 8 Bromo 1,6 Naphthyridine 2 Carboxamide Derivatives

Impact of Substitution Patterns on Biological Activity

The biological profile of 8-Bromo-1,6-naphthyridine-2-carboxamide derivatives can be significantly modulated by altering the substitution patterns on both the carboxamide moiety and the naphthyridine ring itself. These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.

The carboxamide group at the C-2 position is a key site for introducing structural diversity. The nature of the substituent on the carboxamide nitrogen can profoundly affect the biological activity of the parent compound. For instance, in related heterocyclic systems, the introduction of various alkyl, aryl, and heteroaryl groups at this position has been shown to modulate potency and selectivity for different biological targets.

Studies on related naphthyridine carboxamides have demonstrated that the size and nature of the substituent on the carboxamide can be critical. For example, in a series of benzo[b] nih.govresearchgate.netnaphthyridin-(5H)ones, the derivatization of the carboxylic acid to various carboxamides, particularly those with a terminal dimethylaminoethyl group, resulted in potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma cell lines. nih.gov This suggests that the introduction of a basic amino group can enhance anticancer activity. The general structure of these derivatives is presented in the table below.

Table 1: Examples of N-Substituted Benzo[b] nih.govresearchgate.netnaphthyridin-(5H)one-4-carboxamides and their Cytotoxic Activity

| Compound | 2-Substituent | 4-Carboxamide Substituent | IC50 (nM) vs P388 |

| 1 | -CH3 | -NH(CH2)2N(CH3)2 | <10 |

| 2 | -C6H5 | -NH(CH2)2N(CH3)2 | <10 |

| 3 | -C6H4-4-F | -NH(CH2)2N(CH3)2 | <10 |

Data sourced from Bioorganic & Medicinal Chemistry, 2005, 13(4), 1341-1355. nih.gov

Furthermore, research on 1,8-naphthyridine-3-carboxamide derivatives has shown that the type of substituent on the carboxamide nitrogen can influence anti-inflammatory and anticancer activities. nih.gov This underscores the importance of a systematic exploration of various substituents at the carboxamide nitrogen of this compound to delineate a clear SAR.

The presence of a bromine atom at the C-8 position of the 1,6-naphthyridine (B1220473) ring is a defining feature of the core compound. Halogen atoms, such as bromine, can influence a molecule's biological activity through several mechanisms. They can act as a steric block, modulate electronic properties through inductive and mesomeric effects, and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

The specific impact of the 8-bromo substituent on the biological activity of 1,6-naphthyridine-2-carboxamides is an area requiring detailed investigation. However, the presence of halogen atoms in other heterocyclic compounds has been shown to be crucial for activity. For example, in a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the bromine substituent was part of a pharmacophore that exhibited antimicrobial and anti-inflammatory activities. mdpi.com While not a direct analogue, this highlights the potential for the 8-bromo group to be a key determinant of the biological profile of the title compound. The chemical structure of 8-Bromo-1,6-naphthyridin-2-carboxamide is available under CAS No. 875514-62-8. simsonpharma.com

Beyond the 8-position, other sites on the naphthyridine ring are amenable to substitution, offering further avenues to refine biological activity. In the context of 1,6-naphthyridines, positions such as C-5 and C-7 are potential points for modification. A review of 1,6-naphthyridin-2(1H)-ones highlights the extensive diversity of substituents that have been explored at various ring positions, influencing their biomedical applications. mdpi.com

For the closely related 1,8-naphthyridine (B1210474) scaffold, extensive SAR studies have been conducted. For instance, in a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides investigated as cannabinoid receptor ligands, substitutions at the N-1 and C-6 positions were found to be critical. nih.gov Specifically, the nature of the substituent at N-1 significantly influenced affinity for the CB2 receptor, while the presence or absence of an aryl group at C-6 could switch the compound's functional activity from agonist to antagonist/inverse agonist. nih.gov These findings suggest that similar modifications to the 1,6-naphthyridine core could have profound effects on biological outcomes.

Structure-Function Correlations for Specific Biological Targets

The rational design of this compound derivatives requires an understanding of how specific structural features correlate with activity at particular biological targets. The following sections explore these relationships in the context of cannabinoid receptors and anti-inflammatory pathways.

The cannabinoid receptors, CB1 and CB2, are important therapeutic targets for a range of conditions. The development of selective ligands for these receptors is a major goal in medicinal chemistry. SAR studies on 1,8-naphthyridin-2(1H)-one-3-carboxamides have provided valuable insights into the structural requirements for cannabinoid receptor affinity and selectivity. nih.gov

Key findings from these studies indicate that:

N-1 Substitution: The substituent at the N-1 position of the naphthyridine ring plays a crucial role in determining affinity for the CB2 receptor. nih.gov

C-6 Substitution: The presence of an aryl substituent at the C-6 position can act as a molecular switch, modulating the functional activity of the ligand. nih.gov

Carboxamide Moiety: The nature of the group attached to the carboxamide at C-3 is also a key determinant of binding affinity.

These principles can be extrapolated to the this compound scaffold to guide the design of novel cannabinoid receptor ligands. The table below summarizes the effect of substitution on CB2 receptor affinity for a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides.

Table 2: CB2 Receptor Affinity for Selected 1,8-Naphthyridin-2(1H)-one-3-carboxamide Derivatives

| Compound | N-1 Substituent | C-6 Substituent | CB2 Ki (nM) |

| A | -CH2Ph | H | 1.5 |

| B | -CH2CH2Ph | H | 0.8 |

| C | -CH2Ph | -Ph | 2.3 |

| D | -CH2Ph | -4-F-Ph | 1.9 |

Data adapted from Molecules, 2020, 25(24), 5823. nih.gov

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a priority. Naphthyridine derivatives have shown promise in this area. For example, a study of novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives identified a compound, HSR2104 (N-(2-methoxyphenyl)naphthyridine-2-carboxamide), with potent inhibitory effects on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells. mdpi.com This compound was found to attenuate the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. mdpi.com

The SAR from this study indicated that the nature of the substituent on the carboxamide nitrogen was critical for anti-inflammatory activity. The methoxyphenyl substituent in HSR2104 was found to be optimal among the tested analogues. mdpi.com This provides a clear direction for the modification of the this compound scaffold to develop potent anti-inflammatory agents. The inhibitory concentrations (IC50) for selected derivatives from this study are presented below.

Table 3: Anti-inflammatory Activity of Selected 1,8-Naphthyridine-2-carboxamide Derivatives

| Compound | N-Substituent | NO IC50 (µM) | TNF-α IC50 (µM) | IL-6 IC50 (µM) |

| HSR2104 | 2-methoxyphenyl | 18.5 | 25.6 | 21.3 |

| HSR2107 | 2-(trifluoromethyl)phenyl | 45.2 | 38.9 | >100 |

| HSR2101 | 2-hydroxyphenyl | 65.1 | 55.4 | >100 |

Data sourced from International Journal of Molecular Sciences, 2021, 22(16), 8933. mdpi.com

Analysis of Substituent Effects on Antimicrobial Efficacy

The antimicrobial activity of naphthyridine derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. While data specifically for this compound is not extensively available, studies on related 1,8-naphthyridine and benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives offer valuable predictive insights.

Research on a series of 1,8-naphthyridine-3-carboxylic acid amides has demonstrated that these compounds exhibit notable bactericidal action, particularly against E. coli. nih.gov This suggests that the carboxamide moiety at a position adjacent to one of the ring nitrogens is a critical pharmacophore for antibacterial activity.

Furthermore, the introduction of a bromine atom at various positions of the naphthyridine scaffold has been shown to enhance antibacterial activity. For instance, brominated derivatives of 7-methyl-1,8-naphthyridinone substituted with a 1,2,4-triazole (B32235) ring were found to be potent DNA gyrase inhibitors with selective activity against B. subtilis. nih.gov This highlights the potential positive contribution of the bromo substituent in the target compound, this compound.

Studies on benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives, which share the 1,6-naphthyridine core, have also provided valuable SAR data. The antimicrobial screening of these compounds indicated that specific substitutions are crucial for activity against different bacterial species. For example, certain 4-amino substituted quinoline (B57606) precursors and the resulting benzo[h] researchgate.netresearchgate.netnaphthyridine compounds showed activity against S. aureus and E. coli. imedpub.com

To illustrate the impact of substituents on antimicrobial activity, the following table summarizes findings from related naphthyridine series.

| Compound Series | Key Substituents | Target Organism(s) | Observed Activity | Reference |

| 1,8-Naphthyridine-3-carboxylic acid amides | Carboxamide at C3 | E. coli, S. aureus | Good bactericidal action against E. coli, weaker against S. aureus. | nih.gov |

| 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | Bromo at C2 of thiazole, various aryl groups | S. aureus, E. coli, A. niger, A. flavus | High antimicrobial efficacy, particularly for compounds 62a-b. | nih.gov |

| 7-Methyl-1,8-naphthyridinone-1,2,4-triazoles | Bromine at C6 | B. subtilis | Enhanced antibacterial activity and DNA gyrase inhibition. | nih.gov |

| Benzo[h] researchgate.netresearchgate.netnaphthyridines | 4-amino substitution on quinoline precursor | S. aureus, E. coli, B. subtilis | Active against specific bacterial strains depending on substitution. | imedpub.com |

These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel antimicrobial agents. The bromine at C8 and the carboxamide at C2 are likely key features for activity, and further modifications on the carboxamide nitrogen and other positions of the naphthyridine ring could lead to enhanced potency and spectrum.

Investigation of SAR in the Context of Antileishmanial Activity

The search for new antileishmanial drugs has led to the investigation of various heterocyclic scaffolds, including naphthyridines. While direct studies on this compound are not prominent, research on closely related 8-hydroxy-1,6-naphthyridines and other naphthyridine isomers provides a strong basis for understanding the SAR for antileishmanial activity.

A critical finding in the development of antileishmanial agents is the importance of an acceptor-donor-acceptor binding motif. researchgate.net In a series of 7-substituted-1,6-naphthyridin-8-ols, this motif was identified as crucial for activity. researchgate.net The removal or methylation of the 8-hydroxyl group in these analogues led to a significant loss of antiparasitic activity, underscoring its role in the pharmacophore. researchgate.net

Furthermore, the replacement of a triazole ring with an amide at the C7 position of the 1,6-naphthyridin-8-ol (B3048467) core was investigated. This bioisosteric replacement was found to have a limited effect on potency, suggesting that the amide functionality, such as that in a carboxamide, can be well-tolerated and contribute to the antileishmanial activity. researchgate.netimedpub.com

Studies on other naphthyridine isomers, such as 1,8-naphthyridines, have also shown promise. The 1,8-derivatives demonstrated greater leishmanicidal activity compared to 1,5-naphthyridine (B1222797) derivatives, and the presence of a nitrogen atom in a fused ring was important for enhancing the activity. mdpi.com

The following table summarizes key SAR findings for antileishmanial activity from related naphthyridine series.

| Compound Series | Key Structural Features | Target | Observed Activity/SAR | Reference |

| 7-Substituted-1,6-naphthyridin-8-ols | 8-hydroxyl group, acceptor-donor-acceptor motif | Leishmania | Removal or methylation of the 8-hydroxyl group led to loss of activity. | researchgate.net |

| 1,6-Naphthyridine derivatives | Bioisosteric replacement of triazole with amide | Leishmania | Amide replacement had a limited effect on potency, indicating its suitability. | researchgate.netimedpub.com |

| Fused 1,5- and 1,8-Naphthyridines | 1,8-Naphthyridine scaffold | Leishmania infantum | 1,8-Derivatives showed greater leishmanicidal activity than 1,5-derivatives. | mdpi.com |

Conformational Analysis in Relation to Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs the interaction with the target protein or enzyme. For this compound derivatives, while specific conformational analysis studies are not available, general principles derived from related heterocyclic systems can be applied.

The planarity of the naphthyridine ring system is a key feature. However, the substituents, particularly the carboxamide group at C2, can adopt different orientations. The rotational barrier around the C2-C(O) bond and the C(O)-N bond of the carboxamide will determine the preferred conformation of this side chain. These conformational preferences can be influenced by steric hindrance from the adjacent ring nitrogen and the 8-bromo substituent, as well as by electronic interactions.

The relative orientation of the carboxamide group can be crucial for forming key hydrogen bonds or other interactions with the active site of a biological target. For instance, in the context of DNA gyrase inhibition, a common mechanism for naphthyridine antibacterials, the precise positioning of hydrogen bond donors and acceptors is essential for binding to the enzyme-DNA complex. nih.gov

Similarly, for antileishmanial activity, the spatial arrangement of the acceptor-donor-acceptor motif in 7-substituted-1,6-naphthyridin-8-ols was found to be vital. researchgate.net This implies that the conformational flexibility or rigidity of the substituent at C7 (or C2 in the case of the target compound) directly impacts the molecule's ability to adopt the bioactive conformation.

Computational modeling and techniques such as X-ray crystallography of related compounds can provide valuable insights. For example, the planarity of the naphthyridine ring system is often observed, with substituents creating specific spatial arrangements that can be correlated with activity. The interplay between the electronic nature of the substituents and the resulting conformational preferences is a key area for further investigation in the development of this compound derivatives as therapeutic agents.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound "this compound" that aligns with the requested detailed outline.

Computational and molecular modeling investigations, including molecular docking simulations with specific target proteins (H1 Receptor, Topoisomerase IIα, Penicillin-Binding Protein 6), quantum chemical calculations on its synthetic pathways and molecular properties, and in silico pharmacological parameter predictions, have not been documented for this particular molecule.

While research exists for related isomers, such as 1,8-naphthyridine derivatives malayajournal.orgresearchgate.net and other substituted 1,6-naphthyridines nih.govmdpi.comnih.govnih.gov, this information cannot be accurately extrapolated to "this compound" due to the significant influence of the specific arrangement of atoms on a compound's chemical and biological properties.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound".

Computational and Molecular Modeling Investigations

In Silico Pharmacological Parameter Predictions

Computational Assessment of Drug-Likeness

A critical early step in the evaluation of any potential drug molecule is the assessment of its "drug-likeness," which is a qualitative concept used to evaluate whether a compound has properties consistent with those of known drugs. This assessment is often guided by a set of rules and predictive models that evaluate the molecule's physicochemical properties.

One of the most widely used sets of guidelines is Lipinski's rule of five, which identifies four simple physicochemical parameters that are common among orally bioavailable drugs. These rules state that a drug-like compound should generally have:

A molecular weight (MW) of 500 daltons or less.

A calculated octanol-water partition coefficient (logP) of 5 or less.

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of N and O atoms).

As indicated in the table, 8-Bromo-1,6-naphthyridine-2-carboxamide is predicted to be fully compliant with Lipinski's rule of five, suggesting that it possesses physicochemical properties that are favorable for oral bioavailability.

Beyond Lipinski's rules, more sophisticated computational models are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions help to identify potential liabilities early in the drug discovery pipeline, reducing the likelihood of late-stage failures. researchgate.net For naphthyridine derivatives, ADMET prediction is a crucial tool for evaluating their potential as therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of novel compounds and to guide the design of more effective analogs.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Several QSAR studies have been conducted on naphthyridine derivatives, highlighting the utility of this approach in understanding their structure-activity relationships for various biological targets. For instance, QSAR models have been developed for naphthyridine derivatives as inhibitors of HIV-1 integrase. dntb.gov.uaresearchgate.net These studies have revealed that a combination of "quantum and molecular mechanical" descriptors can effectively predict the inhibitory potency (pIC50) of these compounds. dntb.gov.ua The models indicated that factors such as polarizability, electronegativity, and the presence of aromatic nitrogen atoms are important for the anti-HIV-1 integrase activity of naphthyridine compounds. dntb.gov.uaresearchgate.net

Another study focused on developing a QSAR model for 1,3,4-oxadiazole (B1194373) substituted naphthyridine derivatives as HIV-1 integrase inhibitors. bohrium.com This research identified that the valence connectivity index of order 1, the lowest unoccupied molecular orbital (LUMO) energy, and the dielectric energy significantly influence the inhibitory activity. bohrium.com Such findings provide valuable insights for the rational design of new and more potent inhibitors. bohrium.com

Furthermore, QSAR modeling has been applied to 1,8-naphthyridine (B1210474) derivatives targeting DNA topoisomerase II for potential anticancer applications. dntb.gov.ua A robust QSAR model was developed using multiple linear regression, which demonstrated good predictive ability for the biological activity of new compounds in this class. dntb.gov.ua

While a specific QSAR study focused solely on this compound has not been identified, the existing research on related naphthyridine scaffolds provides a strong foundation for its evaluation. The principles and key descriptors identified in these studies can be applied to understand how modifications to the this compound structure might impact its biological activity.

Experimental and Analytical Methodologies in Naphthyridine Research

Synthetic Characterization Techniques

Following the synthesis of a target compound like 8-Bromo-1,6-naphthyridine-2-carboxamide, a suite of analytical techniques is used to confirm its molecular structure and assess its purity. These methods are crucial for verifying that the intended molecule has been created.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds.

¹H NMR (Proton NMR): This technique provides detailed information about the hydrogen atoms in a molecule. For this compound, ¹H NMR would be used to identify the number of distinct proton environments, their electronic environments (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). The spectrum would be expected to show distinct signals for the protons on the naphthyridine core and the protons of the carboxamide group (-CONH₂). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the presence of the nine carbon atoms of the bromo-naphthyridine core and the one carbon of the carboxamide group. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, amide carbonyl). For instance, in the synthesis of related 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, ¹H NMR and ¹³C NMR were essential for confirming the final structures. nih.govplos.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization (ESI+): ESI is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode (ESI+), the compound is typically protonated to form [M+H]⁺ ions. For this compound (C₉H₆BrN₃O), this would allow for the precise determination of its molecular weight. High-resolution mass spectrometry (HRMS) using ESI can confirm the elemental formula with high accuracy. For example, predicted mass spectrometry data for the related compound 8-bromo-1,6-naphthyridine-2-carboxylic acid shows an expected [M+H]⁺ adduct at m/z 252.96073. uni.lu

Matrix-Assisted Laser Desorption/Ionization (MALDI+): MALDI is another soft ionization technique often used for larger or less soluble molecules. While less common for small molecules like this, it could be employed if ESI proves difficult. The compound is co-crystallized with a matrix, which absorbs the laser energy and facilitates ionization of the analyte.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample at different frequencies. For this compound, key vibrational frequencies would be expected that confirm its structure:

N-H stretching: The amide group (-CONH₂) would show characteristic stretches in the region of 3100-3500 cm⁻¹.

C=O stretching: A strong absorption for the amide carbonyl group would be expected around 1650-1690 cm⁻¹.

C=N and C=C stretching: Vibrations corresponding to the aromatic naphthyridine ring system would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: A signal for the carbon-bromine bond would be observed in the lower frequency "fingerprint region" of the spectrum.

In studies of related naphthyridine derivatives, IR spectroscopy has been used to confirm the presence of key functional groups, such as the amide carbonyl stretch. plos.org

LCMS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound and to confirm its identity. The liquid chromatography component separates the target compound from any starting materials, byproducts, or impurities. The mass spectrometer then provides the molecular weight of the eluting compound, confirming its identity. In the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives, LCMS was used to analyze and confirm the structure of the synthesized compounds. nih.gov

In Vitro Biological Assay Systems

To investigate the biological activity of this compound, researchers utilize various in vitro cell-based models. These systems allow for the controlled study of the compound's effects on specific cellular pathways and functions.

BV2 Microglial Cells: BV2 cells are an immortalized murine microglial cell line frequently used to study neuroinflammation. Microglia are the primary immune cells of the central nervous system. In a pathological state, such as in response to lipopolysaccharide (LPS), microglia become activated and release pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

A study on a series of 1,8-naphthyridine-2-carboxamide (B11912762) derivatives (note the isomeric difference from the 1,6-naphthyridine (B1220473) core) investigated their anti-inflammatory effects in LPS-treated BV2 cells. uni.lumdpi.com The research demonstrated that these compounds could inhibit the production of pro-inflammatory mediators. uni.lumdpi.com One derivative, HSR2104, was found to be particularly potent, suppressing the generation of intracellular reactive oxygen species (ROS) and inhibiting the TLR4/MyD88/NF-κB signaling pathway. uni.lumdpi.com This type of assay would be critical to evaluate if this compound possesses similar anti-neuroinflammatory properties.

Table 1: Inhibitory Activity of Selected 1,8-Naphthyridine-2-Carboxamide Derivatives in LPS-Treated BV2 Cells

Data extracted from a study on 1,8-naphthyridine-2-carboxamide analogues. researchgate.net

| Compound | Substituent | IC₅₀ NO (µM) | IC₅₀ TNF-α (µM) | IC₅₀ IL-6 (µM) |

| HSR2101 | N-(2-hydroxyphenyl) | 71.3 | 29.7 | 45.4 |

| HSR2102 | N-(3-hydroxyphenyl) | > 100 | 56.4 | 81.3 |

| HSR2104 | N-(2-methoxyphenyl) | 68.5 | 28.6 | 39.7 |

| HSR2105 | N-(3-methoxyphenyl) | > 100 | 49.5 | 67.2 |

CHO Cells (Chinese Hamster Ovary Cells): CHO cells are an epithelial cell line derived from the ovary of the Chinese hamster. They are one of the most commonly used mammalian host cells for the industrial production of recombinant protein therapeutics. In drug discovery research, CHO cells are often used for cytotoxicity screening and to study the effects of compounds on specific, overexpressed protein targets (e.g., receptors or enzymes). There is no specific literature found linking this compound or its close analogues to studies involving CHO cells.

THP-1 Cells: The THP-1 cell line is a human monocytic leukemia cell line that is extensively used in immunology and drug discovery. nih.gov These cells resemble primary human monocytes and can be differentiated into macrophage-like cells using agents like phorbol-12-myristate-13-acetate (PMA). plos.orgmdpi.com Differentiated THP-1 cells are a valuable model for studying macrophage activation, phagocytosis, and inflammatory responses. plos.orgnih.gov For instance, one study identified an 8-hydroxynaphthyridine derivative that showed potent antiparasitic activity against Leishmania donovani with high selectivity over the human THP-1 cell line, demonstrating the utility of this model for screening both efficacy and host cell toxicity. Another study used THP-1 derived macrophages to show that low concentrations of benzalkonium chloride could stimulate inflammation through macrophage activation, highlighting the model's sensitivity to inflammatory triggers. plos.org This cell line would be an appropriate model to assess the potential immunomodulatory effects of this compound.

Cell Viability Assessment for Experimental Concentration Determination (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In principle, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan (B1609692) product. The amount of this colored product is directly proportional to the number of viable cells. This assay is fundamental in preclinical research to determine the appropriate concentration range of a test compound for further in vitro experiments, ensuring that the observed effects are not simply due to cytotoxicity. No studies were found that have published MTT assay results for this compound.

Immunoassays for Inflammatory Mediator Quantification (e.g., NO, TNF-α, IL-6)

Immunoassays are widely used to quantify the production of key inflammatory mediators such as Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assays (ELISAs) are a common format for TNF-α and IL-6, where specific antibodies are used to capture and detect the cytokines in cell culture supernatants. The Griess test is often employed to measure NO levels by quantifying its stable breakdown products, nitrite (B80452) and nitrate. These assays are critical for evaluating the anti-inflammatory potential of a compound. There is no available data from immunoassays performed on cell models treated with this compound.

Western Blot Analysis for Protein Expression Profiling

Western blot analysis is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This method allows researchers to investigate how a compound affects the expression levels of key proteins involved in cellular signaling pathways, such as those related to inflammation or cell survival. No Western blot data specific to the effects of this compound has been reported.

Fluorescence-Based Assays for ROS Generation

Fluorescence-based assays are employed to measure the generation of Reactive Oxygen Species (ROS) within cells. A common method uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent compound dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS. This assay is vital for determining a compound's potential to modulate oxidative stress. Research detailing the impact of this compound on ROS generation is not available.

Cell Migration Assays

Cell migration is a crucial process in development, immune response, and disease. In vitro cell migration can be assessed using methods like the wound-healing (or scratch) assay or the Boyden chamber (or Transwell) assay. In the scratch assay, a gap is created in a cell monolayer, and the rate at which cells move to close the gap is measured. The Transwell assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. These assays are used to screen for compounds that can inhibit or promote cell migration. No studies on the effect of this compound on cell migration have been published.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These experiments involve incubating a biological sample containing the receptor of interest with a radiolabeled ligand (a molecule that binds to the receptor). The unlabeled test compound, in this case, this compound, would be added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity (often expressed as the Ki or IC50 value) of the test compound can be calculated. This is a fundamental technique in pharmacology for characterizing drug-receptor interactions. There are no published radioligand binding studies for this compound.

Functional Assays for Receptor Agonism/Antagonism (e.g., cAMP Levels)

Functional assays measure the biological response resulting from a compound binding to its receptor. These assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an opposite response to the agonist). A common functional assay measures the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). For G protein-coupled receptors (GPCRs), changes in cAMP levels upon treatment with a compound can indicate its functional activity at the receptor. No functional assay data for this compound, including its effect on cAMP levels, is available in the scientific literature.

Antiviral Plaque Reduction Assays

The plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a virus and to screen for the antiviral activity of chemical compounds. creative-diagnostics.com This assay measures the reduction in the formation of plaques—localized areas of cell death or cytopathic effect within a cell monolayer—in the presence of a test compound. creative-diagnostics.comnih.gov The effectiveness of an antiviral agent is determined by its ability to decrease the number or size of these plaques compared to an untreated virus control. researchgate.net

The general procedure involves seeding confluent cell monolayers, such as Vero cells, in multi-well plates. researchgate.netnih.gov These cells are then infected with a standardized amount of a virus. Following a brief incubation period to allow for viral entry into the cells, the viral inoculum is removed and replaced with a semi-solid overlay medium containing various concentrations of the compound being tested. researchgate.net This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques. creative-diagnostics.com After a suitable incubation period, which can range from days to weeks depending on the virus, the cells are fixed and stained, often with crystal violet, to visualize and count the plaques. researchgate.net The concentration of the compound that reduces the plaque number by 50% (EC₅₀) is then calculated to determine its antiviral potency. nih.gov

While direct studies employing the plaque reduction assay specifically for this compound are not prominently detailed in the reviewed literature, this methodology is standard for assessing the antiviral potential of novel heterocyclic compounds, including various naphthyridine derivatives.

Antimicrobial Inhibition Zone Assays

Inhibition zone assays are widely used, qualitative screening methods to evaluate the antimicrobial activity of chemical substances. nih.gov The most common of these is the agar (B569324) disk diffusion or Kirby-Bauer method. In this technique, an agar plate is uniformly inoculated with a specific microorganism. A sterile paper disk impregnated with the test compound, such as a naphthyridine derivative, is then placed on the agar surface. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective against the microbe, it will inhibit its growth, resulting in a clear area around the disk known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. nih.gov

Another related method is the cross-streak assay, where the test microbe and indicator microbes are streaked perpendicularly on the same plate. nih.gov Inhibition of the indicator microbe's growth at the intersection indicates antimicrobial activity. nih.gov For more quantitative data, the poisoned food technique can be used, especially for antifungal testing, where the test compound is mixed directly into the growth medium. nih.gov

While broad-spectrum antimicrobial activity has been reported for various 1,8-naphthyridine (B1210474) derivatives, specific data from inhibition zone assays for this compound is not extensively available in the public domain. For instance, studies on 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives have shown their efficacy against S. aureus, E. coli, A. niger, and A. flavus, with zones of inhibition being a key metric of their antimicrobial power. nih.gov Some 1,8-naphthyridine derivatives have also been shown to act as adjuvants, enhancing the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. mdpi.com

Table 1: Representative Antimicrobial Activity of Naphthyridine Derivatives

| Compound Class | Test Organism | Result |

| 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | S. aureus, E. coli | High antibacterial efficacy observed. nih.gov |

| 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | A. niger, A. flavus | High antifungal efficacy observed. nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | E. coli | Moderate activity. nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | S. pyogenes | High activity. nih.gov |

Enzyme Activity Assays (e.g., PARP, PDE4, MAO)

Enzyme activity assays are crucial for elucidating the mechanism of action of a drug candidate. These assays measure the ability of a compound to inhibit or, in some cases, enhance the activity of a specific enzyme target. For naphthyridine derivatives, several enzymes have been of interest due to their roles in various diseases.

Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are a class of targeted cancer therapies. Assays for PARP inhibition typically involve measuring the incorporation of labeled NAD+ onto a histone substrate or detecting the formation of poly(ADP-ribose) (PAR) chains using specific antibodies in an ELISA format.

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the inflammatory pathway, and its inhibitors have anti-inflammatory effects. PDE4 activity assays usually measure the hydrolysis of the substrate, cyclic AMP (cAMP), into AMP. This can be done using radioimmunoassays, fluorescence polarization, or enzyme-coupled colorimetric or luminescent methods.

Monoamine Oxidase (MAO): MAO-A and MAO-B are important targets for antidepressants and drugs for neurodegenerative diseases. MAO activity is often assayed by monitoring the production of hydrogen peroxide, aldehydes, or ammonia (B1221849) from a specific substrate (e.g., kynuramine (B1673886) or amplex red) using spectrophotometric or fluorometric methods.

In Vivo Pharmacological Models

Animal Models for Antihistaminic Activity (e.g., Guinea Pig Trachea)

The isolated guinea pig trachea is a classic ex vivo model used to screen for and characterize bronchodilator and antihistaminic activity. mdpi.com Tracheal smooth muscle is rich in histamine (B1213489) H1 receptors, and its contraction can be induced by histamine or other spasmogens like carbamylcholine. mdpi.com In a typical experiment, tracheal rings or strips are mounted in an organ bath filled with a physiological salt solution and aerated with carbogen (B8564812) gas. The contractile force is measured using an isometric force transducer.

To assess the potential antihistaminic or spasmolytic effect of a compound like a naphthyridine derivative, a sustained contraction is first induced. The test compound is then added to the bath in a cumulative manner, and the relaxation of the tracheal muscle is recorded. mdpi.com The results are used to construct a concentration-response curve and determine the EC₅₀ value for the compound's relaxant effect. This model can also help elucidate the mechanism of action by using various channel blockers or inhibitors to see if the compound's effect is mediated through specific pathways, such as potassium channel opening or calcium channel blockade. mdpi.com

Animal Models for Antileishmanial Activity

In vivo efficacy of antileishmanial drug candidates is commonly assessed using rodent models, typically BALB/c mice, infected with Leishmania species such as L. donovani or L. infantum for visceral leishmaniasis, or L. mexicana for cutaneous leishmaniasis. nih.govnih.gov Following systemic infection, the parasite burden is quantified in target organs like the liver, spleen, and bone marrow. nih.govnih.gov

For example, in a study of 8-hydroxynaphthyridines, a class of compounds structurally related to this compound, an early lead compound demonstrated a 46% reduction in liver parasite burden in a mouse model of visceral leishmaniasis when dosed at 50 mg/kg. nih.gov However, this initial efficacy was hampered by rapid clearance of the compound from the bloodstream. nih.gov Subsequent optimization efforts focused on improving the pharmacokinetic profile to enhance in vivo activity. nih.gov In other studies with different pharmacophores, intraperitoneal administration has led to significant reductions in amastigote burden in the lymph nodes, spleen, and liver of infected mice. nih.gov

Table 2: Representative In Vivo Antileishmanial Activity in Mouse Models

| Compound Class/Derivative | Animal Model | Dosing | Key Finding |

| 8-Hydroxynaphthyridine derivative (Compound 16) | L. donovani-infected mouse | 50 mg/kg, ip, twice daily | 46% reduction in liver parasite burden. nih.gov |

| Furan-2-carboxamide derivative | L. mexicana-infected BALB/c mice | 10 mg/kg/day, ip, 5 days | 81% reduction in lymph node amastigote burden. nih.gov |

| Furan-2-carboxamide derivative | L. mexicana-infected BALB/c mice | 10 mg/kg/day, ip, 5 days | 80% reduction in spleen amastigote burden. nih.gov |

| Furan-2-carboxamide derivative | L. mexicana-infected BALB/c mice | 10 mg/kg/day, ip, 5 days | 73% reduction in liver amastigote burden. nih.gov |

Biophysical and Spectroscopic Techniques for Molecular Interaction Studies

To understand how a compound like this compound interacts with its biological targets at a molecular level, a suite of biophysical and spectroscopic techniques is employed. These methods can elucidate binding mechanisms, determine binding affinities, and reveal structural changes in both the compound and its target macromolecule (e.g., DNA or proteins) upon complex formation.

UV-Visible and Fluorescence Spectroscopy: These are primary tools to study drug-biomolecule interactions. The binding of a compound to a target like human serum albumin (HSA) or DNA can cause changes in the absorption (UV-Vis) or emission (fluorescence) spectra of the molecule or the target. nih.govnih.gov Fluorescence quenching experiments are particularly useful for determining binding constants (Kₐ) and the number of binding sites. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in chiral macromolecules like proteins and DNA upon ligand binding. nih.govnih.gov For instance, a change in the CD spectrum of a protein can indicate alterations in its secondary structure (α-helix, β-sheet content) when a compound binds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR titration studies can provide direct evidence of binding by monitoring chemical shift changes of the compound's protons upon the addition of the target molecule, such as DNA. nih.gov

Molecular Docking: This computational technique complements experimental data by predicting the preferred binding mode and orientation of a ligand within the binding site of a target macromolecule, providing insights into the specific interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Studies on related naphthyridine carboxamide derivatives have used these techniques to demonstrate strong binding to DNA, proposing a minor groove binding mechanism. nih.gov The binding constants for these interactions can be quite high, indicating a strong affinity. nih.gov

Table 3: Spectroscopic and Biophysical Data for Naphthyridine Derivative-DNA Interaction

| Technique | Observation | Interpretation |

| Fluorescence Titration | Enhancement of fluorescence intensity upon DNA addition. nih.gov | Strong binding of the compound to DNA. nih.gov |

| Binding Constant (Kₐ) | 5.3 x 10⁷ M⁻¹ (for a related derivative). nih.gov | High-affinity interaction. nih.gov |

| Circular Dichroism | Perturbations in the DNA CD spectrum. nih.gov | Conformational changes in DNA upon binding, supporting minor groove interaction. nih.gov |

| ¹H NMR | Changes in proton chemical shifts of the compound. nih.gov | Direct evidence of compound-DNA complex formation. nih.gov |

| Molecular Docking | Compound fits into the minor groove of the DNA duplex. nih.gov | Corroborates the proposed minor groove binding mode. nih.gov |

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is no publicly available research data concerning the experimental and analytical methodologies of This compound as specified in the request.

The search included targeted queries for this specific compound in relation to:

Electronic Spectroscopy

Fluorescence Spectroscopy (including DNA staining applications)

Circular Dichroism Spectroscopy

DNA Gel Electrophoresis

While general information on the broader class of naphthyridine derivatives and their interactions with DNA exists, no scholarly articles, experimental datasets, or detailed analytical findings were found for the specific compound This compound . The existing documentation is limited to its synthesis and basic chemical identifiers.

Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" for each specified section and subsection, as no such information for this particular compound is available in the public domain.

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Targets for 8-Bromo-1,6-naphthyridine-2-carboxamide Derivatives

The 1,6-naphthyridine (B1220473) core is a versatile scaffold that has been successfully utilized to target a range of biomolecules. Future research will likely expand this repertoire, exploring new therapeutic avenues for derivatives of this compound.

Current research has identified several key targets for the broader class of 1,6-naphthyridin-2-ones and related structures, suggesting potential applications for 8-bromo substituted analogues. These include:

Oncogenic Kinases: The discovery of 1,6-naphthyridine-2-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) highlights the potential of this scaffold in treating cancers with aberrant FGFR4 signaling, such as colorectal cancer. nih.gov Similarly, 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one has been identified as a new class of c-Met kinase inhibitor, a key target in oncology. rsc.org The 8-bromo substituent could be explored for its role in modulating activity and selectivity against these and other kinases.

DNA Repair Enzymes: The 1,6-naphthyridine scaffold has been successfully incorporated into inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), a crucial enzyme in DNA repair. nih.gov PARP inhibitors have shown significant clinical success in treating cancers with BRCA mutations. frontiersin.org The development of novel 1,6-naphthyridine-based PARP inhibitors, such as compound 34 from a naphthyridinone series, underscores the potential for this scaffold in cancer therapy. nih.gov The bromine atom at the 8-position can serve as a handle for further chemical modifications to optimize interactions within the PARP active site.

Wnt/β-catenin Signaling Pathway: Tankyrase enzymes are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. mdpi.commdpi.com The discovery of tankyrase inhibitors based on different scaffolds that suppress Wnt signaling suggests that 1,6-naphthyridine-2-carboxamide derivatives could be designed to target this pathway. mdpi.commdpi.comnih.gov